4-(Quinolin-3-YL)benzaldehyde
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Overview
Description
4-(Quinolin-3-YL)benzaldehyde is an organic compound that features a quinoline ring attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the quinoline and benzaldehyde functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another approach is the Pfitzinger reaction, where isatin derivatives react with aromatic aldehydes under basic conditions .
Industrial Production Methods
Industrial production of 4-(Quinolin-3-YL)benzaldehyde may involve optimized versions of the aforementioned synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are often tailored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-3-YL)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents (e.g., halogens, nitro groups) and nucleophilic reagents (e.g., amines, thiols).
Major Products Formed
Oxidation: 4-(Quinolin-3-YL)benzoic acid.
Reduction: 4-(Quinolin-3-YL)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Quinolin-3-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-3-YL)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The quinoline ring is known to intercalate with DNA, potentially disrupting replication and transcription processes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single quinoline ring, lacking the benzaldehyde group.
4-(Quinolin-2-YL)benzaldehyde: Similar structure but with the quinoline ring attached at a different position.
4-(Isoquinolin-3-YL)benzaldehyde: Contains an isoquinoline ring instead of a quinoline ring.
Uniqueness
4-(Quinolin-3-YL)benzaldehyde is unique due to the specific positioning of the quinoline ring and the presence of the reactive aldehyde group. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-quinolin-3-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-5-7-13(8-6-12)15-9-14-3-1-2-4-16(14)17-10-15/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEGWBDJMFGUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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